molecular formula C11H8N2O B2974893 5H-Benzo[b]pyrido[4,3-e][1,4]oxazine CAS No. 261-80-3

5H-Benzo[b]pyrido[4,3-e][1,4]oxazine

Cat. No. B2974893
CAS RN: 261-80-3
M. Wt: 184.198
InChI Key: QEMLWYMNHSJNRH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5H-Benzo[b]pyrido[4,3-e][1,4]oxazine has been explored in several studies. For instance, a study described the synthesis of a series of benzo[b]pyridine[4,3-e][1,4]oxazine macrocyclic compounds . Another study discussed an efficient synthetic approach towards benzo[b]pyrano[2,3-e][1,4]diazepines .


Molecular Structure Analysis

The molecular formula of 5H-Benzo[b]pyrido[4,3-e][1,4]oxazine is C11H8N2O. Its molecular weight is 184.198.


Chemical Reactions Analysis

The chemical reactions involving 5H-Benzo[b]pyrido[4,3-e][1,4]oxazine have been studied. For example, a study reported the discovery of 10H-benzo[b]pyrido[2,3-e][1,4]oxazine AXL inhibitors via structure-activity relationship (SAR) exploration .

Scientific Research Applications

Synthesis of New Pharmacophoric Architectures

The compound has been used in the synthesis of new pharmacophoric architectures . For instance, 5-methyl-4-(methylthio)-2-oxo-2,11-dihydrobenzo[b]pyrano[2,3-e][1,4]diazepine-3-carbonitrile and 3-amino-12-methyl-4-oxo-4,6-dihydro-2H-benzo[b]pyrazolo[3′,4′:4,5]pyrano[2,3-e][1,4]diazepine-2-carbothioamide have been synthesized .

Cytotoxic Activity

The compound has shown promising cytotoxic activities . A series of 32 new benzo[b][1,4]diazepines were synthesized that could reinforce the cytotoxic impact . Among all synthesized compounds, analogue 9 displayed maximum cytotoxicity .

Pim-1 Kinase Inhibition

5H-Benzo[b]pyrido[4,3-e][1,4]oxazine derivatives have been evaluated as novel Pim-1 kinase inhibitors . Pim-1 kinase is a serine/threonine kinase which is vital in many tumors . Among these compounds, compound H5 exhibited the highest activity with an IC50 value of 35 nM .

Antitumor Efficacies

The compound has been used in the development of antitumor drugs . Receptor tyrosine kinase AXL, which exerts pivotal roles in cancer cell survival, metastasis, and drug resistance, has been targeted using 5H-Benzo[b]pyrido[4,3-e][1,4]oxazine derivatives .

Drug Resistance

5H-Benzo[b]pyrido[4,3-e][1,4]oxazine derivatives have been used in the study of drug resistance . These derivatives have shown preferable antitumor efficacies in both preclinical and clinical studies .

Cancer Cell Survival

The compound has been used in the study of cancer cell survival . It has been found that targeting the aberrant AXL signaling using 5H-Benzo[b]pyrido[4,3-e][1,4]oxazine derivatives has proven to be effective .

Mechanism of Action

Target of Action

The primary target of 5H-Benzo[b]pyrido[4,3-e][1,4]oxazine is the receptor tyrosine kinase AXL . AXL plays pivotal roles in cancer cell survival, metastasis, and drug resistance . It has been highlighted as an attractive antitumor drug target due to the preferable antitumor efficacies observed in both preclinical and clinical studies when the aberrant AXL signaling is pharmacologically or genetically targeted .

Mode of Action

5H-Benzo[b]pyrido[4,3-e][1,4]oxazine acts as a type II AXL inhibitor . It displays about 15-fold selectivity for AXL over its highly homologous kinase c-Met . The compound significantly blocks cellular AXL signaling, inhibits AXL-mediated cell proliferation, and impairs growth arrest-specific protein 6 (Gas6)/AXL-stimulated cell migration and invasion .

Biochemical Pathways

The biochemical pathways affected by 5H-Benzo[b]pyrido[4,3-e][1,4]oxazine primarily involve the AXL signaling pathway . By inhibiting AXL, the compound disrupts the downstream effects of this pathway, which include cell proliferation, migration, and invasion .

Pharmacokinetics

It is described as an orally bioavailable axl inhibitor , suggesting that it has favorable absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The molecular and cellular effects of 5H-Benzo[b]pyrido[4,3-e][1,4]oxazine’s action include significant blocking of cellular AXL signaling, inhibition of AXL-mediated cell proliferation, and impairment of Gas6/AXL-stimulated cell migration and invasion . In an AXL-driven xenograft model, the compound exhibited significant antitumor efficacy, causing tumor stasis or regression .

Action Environment

Given its significant antitumor efficacy in an axl-driven xenograft model , it can be inferred that the compound is likely to be stable and effective in the complex biological environment of a living organism.

Future Directions

The future directions for the research and application of 5H-Benzo[b]pyrido[4,3-e][1,4]oxazine could involve further exploration of its potential as an AXL inhibitor . Additionally, the synthesis of new derivatives and the investigation of their bioactivity could be areas of future research .

properties

IUPAC Name

5H-pyrido[3,4-b][1,4]benzoxazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O/c1-2-4-10-8(3-1)13-9-5-6-12-7-11(9)14-10/h1-7,13H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEMLWYMNHSJNRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC3=C(O2)C=NC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5H-Benzo[b]pyrido[4,3-e][1,4]oxazine

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